molecular formula C27H38FN3O6S B12320368 Rosuvastatin Isoamy Ester

Rosuvastatin Isoamy Ester

Cat. No.: B12320368
M. Wt: 551.7 g/mol
InChI Key: OEDAIKXIOPRNBH-VAWYXSNFSA-N
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Description

Rosuvastatin Isoamy Ester is a derivative of Rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin itself is a synthetic statin that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The ester form, this compound, is often used in research and pharmaceutical applications due to its unique properties and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosuvastatin Isoamy Ester typically involves the esterification of Rosuvastatin with isoamyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin Isoamy Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Rosuvastatin, such as alcohols, acids, and substituted esters. These derivatives are often studied for their potential pharmacological activities .

Scientific Research Applications

Rosuvastatin Isoamy Ester has a wide range of applications in scientific research:

Mechanism of Action

Rosuvastatin Isoamy Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The reduction in cholesterol synthesis results in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, increasing the clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rosuvastatin Isoamy Ester is unique due to its high potency and specific molecular structure, which allows for better inhibition of the target enzyme and fewer side effects compared to other statins. Its ester form also provides improved pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C27H38FN3O6S

Molecular Weight

551.7 g/mol

IUPAC Name

3-methylbutyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+

InChI Key

OEDAIKXIOPRNBH-VAWYXSNFSA-N

Isomeric SMILES

CC(C)CCOC(=O)CC(CC(/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O

Canonical SMILES

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O

Origin of Product

United States

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